molecular formula C17H18FN3O B5874312 (2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine

(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine

Cat. No. B5874312
M. Wt: 299.34 g/mol
InChI Key: HKHLDEWWENSRMT-UHFFFAOYSA-N
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Description

(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine, commonly known as FPhPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of arylpiperazines, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of FPhPA is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors, depending on the specific receptor subtype. For example, FPhPA has been reported to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
FPhPA has been reported to have a range of biochemical and physiological effects, depending on the specific receptor subtype it interacts with. For example, it has been reported to increase dopamine and norepinephrine release in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been reported to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anti-stress effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPhPA is its high affinity for a range of receptors, which makes it a promising candidate for drug development. However, its precise mechanism of action is not fully understood, which may limit its potential applications. Additionally, FPhPA has been reported to have a relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on FPhPA. One potential area of research is the development of FPhPA-based drugs for the treatment of neurological disorders. Another potential area of research is the investigation of the precise mechanism of action of FPhPA, which may provide insight into its potential therapeutic applications. Additionally, further research is needed to investigate the safety and efficacy of FPhPA in humans, as most of the current research has been conducted in animal models.

Synthesis Methods

The synthesis of FPhPA involves the reaction between 4-fluorobenzoyl chloride and piperazine, followed by the reaction between the resulting intermediate and 4-aminobenzophenone. The final product is obtained after purification through recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain FPhPA for their studies.

Scientific Research Applications

FPhPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have a high affinity for a range of receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

(2-aminophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHLDEWWENSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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